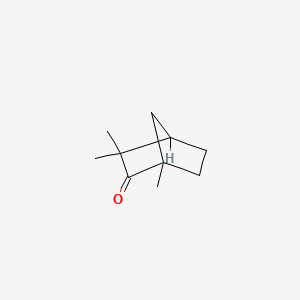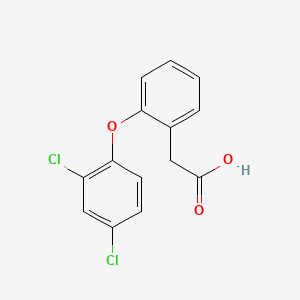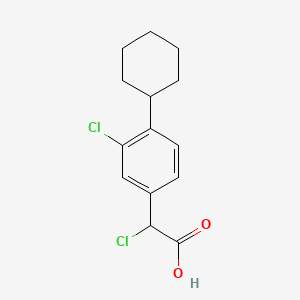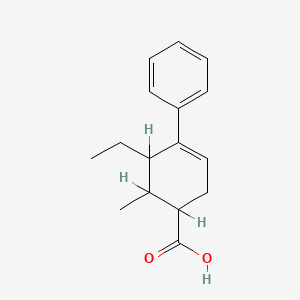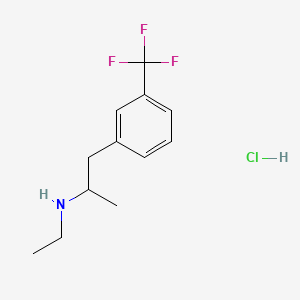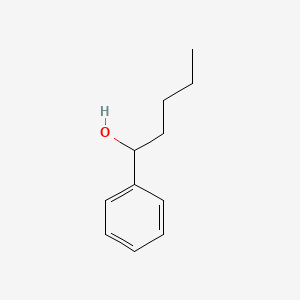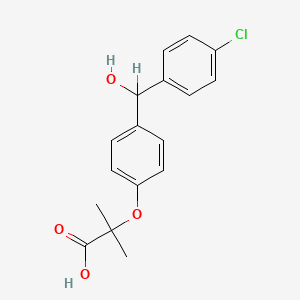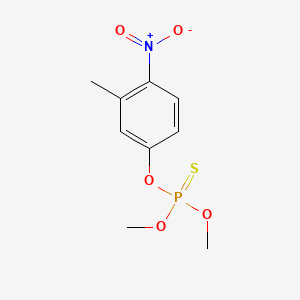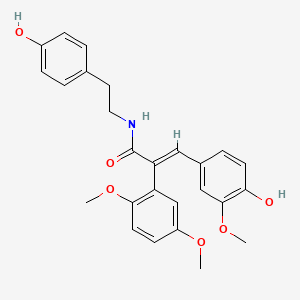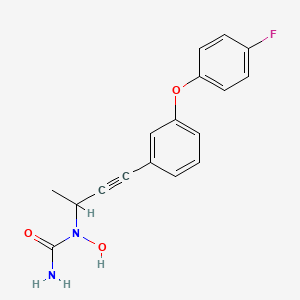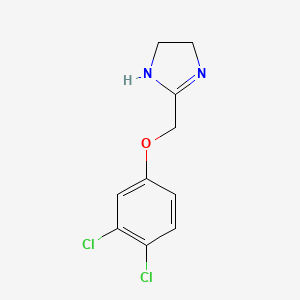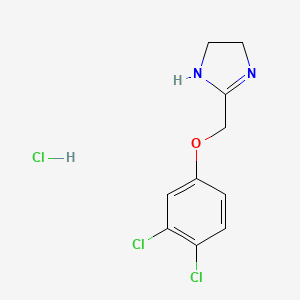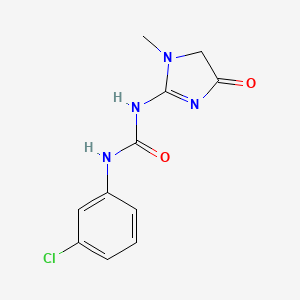![molecular formula C16H21N3O2S B1672575 (S)-2-メチル-1-[(4-メチル-5-イソキノリン)スルホニル]-ホモピペラジン CAS No. 451462-58-1](/img/structure/B1672575.png)
(S)-2-メチル-1-[(4-メチル-5-イソキノリン)スルホニル]-ホモピペラジン
概要
説明
H-1152は、Rho関連タンパク質キナーゼ(ROCK)の膜透過性で選択的な阻害剤です。 ROCK2に対するKi値が1.6 nM、IC50値が12 nMであり、高い特異性と効力を有することが知られています 。この化合物は、さまざまな細胞プロセスにおいて重要な役割を果たすROCKを阻害する能力により、科学研究で広く使用されています。
科学的研究の応用
H-1152 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of ROCK in various chemical reactions and pathways.
Biology: Employed in cell culture studies to investigate the effects of ROCK inhibition on cell morphology, migration, and proliferation.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal ROCK activity, such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ROCK.
作用機序
H-1152は、ROCKを選択的に阻害することにより効果を発揮します。ROCKの阻害は、アクチン細胞骨格の構築、細胞収縮、運動性など、さまざまな細胞プロセスの破壊につながります。H-1152の分子標的は、これらのプロセスの調節に関与するROCK1とROCK2です。 H-1152によるROCKの阻害は、下流の標的のリン酸化を減少させ、細胞機能の変化につながります 。
生化学分析
Biochemical Properties
(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha in humans . These interactions suggest that the compound may influence signaling pathways regulated by cyclic AMP (cAMP), a crucial second messenger in many biological processes.
Cellular Effects
The effects of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cAMP-dependent protein kinases can lead to alterations in the phosphorylation state of target proteins, thereby affecting gene expression and metabolic pathways . These changes can have downstream effects on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cAMP-dependent protein kinase, thereby preventing the phosphorylation of target proteins . This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects, including potential renal failure when combined with other compounds . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is involved in various metabolic pathways. It interacts with enzymes such as cAMP-dependent protein kinases, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in cellular energy balance and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
準備方法
合成経路と反応条件
H-1152の合成は、市販の出発物質から始まるいくつかの段階を伴います。 反応条件には、通常、目的の生成物の形成を促進するために、強酸および強塩基と高温の使用が含まれます 。
工業生産方法
H-1152の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、収率と純度を高めるために最適化されており、再結晶とクロマトグラフィーなどの追加の精製工程がしばしば含まれます。 自動反応器と連続フローシステムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます 。
化学反応の分析
反応の種類
H-1152は、次のようなさまざまな化学反応を起こします。
酸化: H-1152は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物は還元されて、対応する還元形を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、H-1152の酸化は、スルホキシドとスルホンを形成することができ、還元は、アミンとアルコールを生成することができます 。
科学研究への応用
H-1152は、科学研究において、次のような幅広い用途があります。
化学: さまざまな化学反応や経路におけるROCKの役割を調べるためのツールとして使用されます。
生物学: 細胞培養研究で、細胞形態、移動、増殖に対するROCK阻害の効果を調査するために使用されます。
医学: がん、心臓血管疾患、神経疾患など、異常なROCK活性を伴う疾患の潜在的な治療薬として研究されています。
類似化合物との比較
類似化合物
Y-27632: 同様の作用機序を持つ別の選択的ROCK阻害剤ですが、効力と選択性が異なります。
ファスジル: 脳血管攣縮やその他の状態の治療に臨床的に使用されているROCK阻害剤。
GSK429286A: 異なる薬理学的特性を持つ選択的ROCK阻害剤.
H-1152の独自性
H-1152は、ROCK2に対する高い特異性と効力によりユニークであり、ROCK関連の経路を調べるための貴重なツールとなっています。その膜透過性により、細胞に効果的に侵入して阻害効果を発揮することができます。 他のROCK阻害剤と比較して、H-1152は、化学構造と薬物動態プロファイルが異なり、研究における有効性と用途に影響を与える可能性があります 。
特性
IUPAC Name |
4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDORCFLUJZUQS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735620 | |
| Record name | Dimethylfasudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451462-58-1 | |
| Record name | Dimethylfasudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


